molecular formula C11H10BrN B11871146 1-(Aminomethyl)-2-bromonaphthalene

1-(Aminomethyl)-2-bromonaphthalene

Cat. No.: B11871146
M. Wt: 236.11 g/mol
InChI Key: MMRHYUGYZFCDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-2-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom and an aminomethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-2-bromonaphthalene can be synthesized through several methods. One common approach involves the bromination of 2-naphthylmethanol followed by the introduction of an aminomethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The aminomethylation can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and aminomethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-bromonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted naphthalenes
  • Imines and secondary amines
  • Coupled products with various aromatic or aliphatic groups

Scientific Research Applications

1-(Aminomethyl)-2-bromonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-2-bromonaphthalene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

1-(Aminomethyl)-2-bromonaphthalene can be compared with other naphthalene derivatives such as:

  • 1-(Aminomethyl)-2-chloronaphthalene
  • 1-(Aminomethyl)-2-fluoronaphthalene
  • 1-(Aminomethyl)-2-iodonaphthalene

These compounds share similar structural features but differ in their reactivity and applications due to the varying halogen atoms. The bromine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

(2-bromonaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H,7,13H2

InChI Key

MMRHYUGYZFCDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.